CER3-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

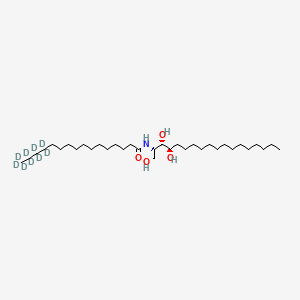

C34H69NO4 |

|---|---|

Poids moléculaire |

565.0 g/mol |

Nom IUPAC |

13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide |

InChI |

InChI=1S/C34H69NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(38)35-31(30-36)34(39)32(37)28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,34,36-37,39H,3-30H2,1-2H3,(H,35,38)/t31-,32+,34-/m0/s1/i1D3,3D2,5D2,7D2 |

Clé InChI |

IVBULNXGVIHEKN-ZDDOLBOUSA-N |

SMILES isomérique |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Function of the CER3 Gene in Arabidopsis thaliana: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Abstract

The ECERIFERUM3 (CER3) gene in Arabidopsis thaliana is a cornerstone in the biosynthesis of cuticular wax, an essential protective barrier against environmental stressors. This document provides an in-depth examination of CER3's function, its role in the very-long-chain alkane (VLC-alkane) biosynthetic pathway, its regulation, and the experimental methodologies employed in its study. Identified as allelic to WAX2, YRE, and FLP1, CER3 is a critical enzyme that, in concert with its interacting partners, catalyzes the final steps of alkane production. Mutations in this gene lead to significant physiological consequences, including reduced drought tolerance, organ fusion, and male sterility, underscoring its importance in plant development and survival.

Core Function and Biochemical Role

The primary function of the CER3 gene (At5g57800) is its central role in the alkane-forming pathway of cuticular wax biosynthesis.[1] Cuticular wax is a complex mixture of lipids, with VLC-alkanes being major components that provide a hydrophobic barrier on the plant's aerial surfaces.

CER3 is a core component of a multi-protein enzymatic complex located in the endoplasmic reticulum that catalyzes the conversion of very-long-chain acyl-CoAs into VLC-alkanes.[2][3] The established biochemical model proposes a two-step process for alkane synthesis:

-

Reduction to Aldehyde: CER3, which may function as a fatty acid reductase, is believed to catalyze the reduction of a VLC acyl-CoA to a very-long-chain aldehyde intermediate.[2][4][5]

-

Decarbonylation to Alkane: The resulting aldehyde is then decarbonylated by the ECERIFERUM1 (CER1) protein, producing a VLC-alkane that is one carbon shorter, and releasing formate (B1220265) or carbon monoxide.[2][5][6]

This enzymatic activity is enhanced by the presence of endoplasmic reticulum-localized cytochrome b₅ isoforms (CYTB5s), which are thought to act as specific cofactors for CER1, highlighting a redox-dependent mechanism.[2][3] The strict co-expression of CER1 and CER3 is necessary for VLC-alkane synthesis, and together they form the core of the plant alkane synthesis machinery.[2][3]

Beyond its role in vegetative tissues, CER3 is also crucial for reproductive development. It is involved in the biosynthesis of lipids for the pollen coat (tryphine), which is essential for proper pollen hydration and pollen-stigma recognition during fertilization.[7][8]

Gene Regulation

The expression and activity of CER3 are tightly controlled at both the transcriptional and post-transcriptional levels to ensure proper wax production in response to developmental and environmental cues.

-

Transcriptional Regulation:

-

GCN5: The histone acetyltransferase GCN5 positively regulates CER3 expression. It mediates H3K9/14 acetylation at the CER3 promoter, and mutations in GCN5 lead to reduced CER3 transcripts and a wax-deficient phenotype.[1]

-

CER7: The CER7 gene, which encodes a putative ribonuclease, is also a positive regulator of CER3 transcription.[9] Mutations in cer7 result in significantly lower levels of CER3 mRNA and a corresponding reduction in cuticular wax.[9]

-

-

Post-Transcriptional Regulation:

Phenotypic Consequences of Mutation

Mutations in the CER3 gene result in a pleiotropic phenotype, readily identified by the glossy, dark-green appearance of stems and siliques due to a significant reduction in epicuticular wax crystals.[12][13] The key phenotypes associated with cer3 loss-of-function mutants include:

-

Reduced Wax Load: A severe decrease in the total amount of cuticular wax, particularly affecting the production of aldehydes, alkanes, secondary alcohols, and ketones.[1]

-

Organ Fusion: Strong cer3 alleles can display postgenital fusion of aerial organs, such as between stamens and styles, which is attributed to defects in the cuticle.[7][14]

-

Male Sterility: Disruption of CER3 impairs the biosynthesis of long-chain lipids in the pollen coat, leading to defects in pollen hydration and germination on the stigma, resulting in male sterility.[7][8]

Quantitative Data on cer3 Mutants

The functional loss of CER3 leads to quantifiable changes in the composition of cuticular waxes. The following table summarizes the impact on major wax components in cer3 mutant stems compared to wild-type (WT) Arabidopsis.

| Wax Component Class | Wild-Type (WT) | cer3 Mutant | Percentage Change | Reference |

| Total Wax Load (µg/cm²) | Data not specified | Severely reduced | Significant Reduction | [1] |

| Alkanes | Major component | Dramatically reduced | Significant Reduction | [1][10] |

| Aldehydes | Present | Severely reduced | Significant Reduction | [1] |

| Secondary Alcohols | Present | Severely reduced | Significant Reduction | [1] |

| Ketones | Present | Severely reduced | Significant Reduction | [1] |

Note: Specific quantitative values vary between studies and growth conditions. The data presented reflects the consistent qualitative and significant quantitative changes reported in the literature.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the core alkane biosynthetic pathway involving CER3 and its known regulatory network.

Caption: The VLC-alkane biosynthetic pathway and its regulation in Arabidopsis.

Experimental Protocols & Methodologies

The study of the CER3 gene has employed a range of molecular genetics, biochemistry, and cell biology techniques.

Mutant Identification and Complementation

-

Protocol: T-DNA insertion mutants (e.g., cer3-8) are identified from stock centers (e.g., ABRC). Genomic DNA is extracted from candidate plants and PCR is performed using a gene-specific primer pair (LP/RP) and a T-DNA left border primer (LB) to confirm the insertion site. For complementation, a genomic fragment containing the full CER3 coding sequence and its native promoter is amplified by PCR and cloned into a plant transformation vector (e.g., pCAMBIA). This construct is introduced into homozygous cer3 mutant plants via Agrobacterium tumefaciens-mediated floral dip transformation. T1 transformants are selected, and restoration of the wild-type glaucous phenotype is assessed.[7]

Gene Expression Analysis (RT-PCR)

-

Protocol: Total RNA is isolated from various Arabidopsis tissues (leaves, stems, flowers) of wild-type and cer3 mutant plants. First-strand cDNA is synthesized using a reverse transcriptase enzyme. The cDNA is then used as a template for PCR with primers specific to the CER3 transcript. An internal control gene (e.g., ACTIN) is amplified in parallel to normalize for cDNA quantity. The PCR products are resolved on an agarose (B213101) gel to visualize expression levels.[7]

Subcellular Localization

-

Protocol: The coding sequence of CER3 is fused in-frame with a reporter gene like Green Fluorescent Protein (GFP) in a plant expression vector, often under the control of its native promoter or a constitutive promoter (e.g., CaMV 35S).[7] The CER3-GFP construct is transiently expressed in a heterologous system, such as tobacco (Nicotiana benthamiana) leaves, via agroinfiltration. After 2-3 days, the infiltrated leaf sections are imaged using a confocal laser scanning microscope to determine the subcellular localization of the fusion protein.[7] Co-localization with known organelle markers can confirm its presence in the plasma membrane or endoplasmic reticulum.[4][7]

Cuticular Wax Analysis

-

Protocol:

-

Extraction: Inflorescence stems from 6-week-old plants are immersed in chloroform (B151607) or hexane (B92381) for 30-60 seconds to dissolve the epicuticular waxes. An internal standard (e.g., n-tetracosane) is added to each sample for quantification.

-

Derivatization: The solvent is evaporated, and the wax residue is derivatized to convert alcohols and fatty acids into their trimethylsilyl (B98337) (TMS) ethers/esters by adding reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubating at 100°C.

-

GC-MS Analysis: The derivatized sample is injected into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The compounds are separated based on their boiling points and retention times, and the mass spectrometer provides fragmentation patterns for identification and quantification relative to the internal standard.[11]

-

Heterologous Reconstitution in Yeast

-

Protocol: To confirm the enzymatic function of the alkane synthesis complex, CER1 and CER3 are co-expressed in a yeast (Saccharomyces cerevisiae) strain engineered to produce VLC acyl-CoAs.[2][3] cDNAs for Arabidopsis CER1, CER3, and optionally CYTB5, are cloned into yeast expression vectors. The engineered yeast is cultured, and lipids are extracted from the cell pellets. The lipid extracts are then analyzed by GC-MS to detect the production of VLC-alkanes, which are absent in control yeast strains.[2][3]

Caption: A standard experimental workflow for characterizing the CER3 gene.

Conclusion

The CER3 gene is an indispensable component of the cuticular wax biosynthetic pathway in Arabidopsis thaliana. As a core enzyme in the VLC-alkane synthesis complex, its function is integral to creating a protective barrier against water loss and other environmental stresses. The intricate transcriptional and post-transcriptional regulation of CER3 highlights its importance in plant physiology. A thorough understanding of CER3's role and its regulatory network not only advances our knowledge of plant biochemistry but also presents potential targets for engineering crops with enhanced resilience and improved agronomic traits.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CER16 Inhibits Post-Transcriptional Gene Silencing of CER3 to Regulate Alkane Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The CER3 gene of Arabidopsis thaliana is expressed in leaves, stems, roots, flowers and apical meristems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The CER3 wax biosynthetic gene from Arabidopsis thaliana is allelic to WAX2/YRE/FLP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CER3 in Very-Long-Chain Fatty Acid Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) are essential lipid molecules with aliphatic chains of 22 carbon atoms or more. They are precursors to a wide array of lipids, including ceramides, sphingolipids, and cuticular waxes, playing critical roles in various biological processes such as membrane structure, cell signaling, and the formation of protective barriers. In the realm of plant biology, the biosynthesis of cuticular wax, a crucial barrier against environmental stresses, is intricately linked to VLCFA metabolism. A key player in this pathway is the ECERIFERUM3 (CER3) protein. This technical guide provides a comprehensive overview of the core functions of CER3 in VLCFA metabolism, with a focus on its role in the biosynthesis of cuticular waxes in the model organism Arabidopsis thaliana.

Core Function of CER3 in VLCFA Metabolism

CER3, also known as WAX2, YRE, and FLP1, is a critical enzyme in the alkane-forming pathway of cuticular wax biosynthesis. Contrary to initial reports suggesting it is an E3 ubiquitin ligase, CER3 is now understood to be a core component of a multi-enzyme complex responsible for the production of very-long-chain alkanes, the predominant components of cuticular wax in many plant species.

The primary function of CER3 is to participate in the conversion of VLC acyl-CoAs to alkanes. It does not act alone but forms a functional complex with another key protein, ECERIFERUM1 (CER1), and cytochrome b5 (CYTB5). This complex is localized to the endoplasmic reticulum. While the precise catalytic mechanism is still under investigation, it is proposed that the CER1-CER3-CYTB5 complex catalyzes the redox-dependent synthesis of VLC alkanes from VLC acyl-CoA precursors. Within this complex, CER1 is thought to possess the catalytic activity for alkane synthesis, with its His clusters being essential for this function, while CER3 is indispensable for the overall process, likely playing a structural or substrate-channeling role. CYTB5s are believed to act as electron donors for the redox-dependent reaction.

Mutations in the CER3 gene lead to a significant reduction in the total cuticular wax load, particularly a dramatic decrease in the amounts of alkanes, secondary alcohols, and ketones, which are derived from alkanes. This results in a glossy, "eceriferum" (wax-less) phenotype, and increased susceptibility to drought and other environmental stresses.

Quantitative Data on VLCFA Profile in cer3 Mutants

The deficiency of CER3 has a profound and measurable impact on the composition of cuticular waxes. The following tables summarize the quantitative changes observed in the cuticular wax profiles of Arabidopsis thaliana cer3 mutants compared to wild-type plants, as determined by gas chromatography-mass spectrometry (GC-MS).

| Wax Component Class | Wild-Type (WT) | cer3 Mutant | Percentage Change in cer3 vs. WT | Reference |

| Total Wax Load (µg/dm²) | Varies by study | Significantly Reduced | ~70-80% reduction | [1] |

| Alkanes | Major component | Drastically Reduced | 78-83% reduction | [1] |

| Secondary Alcohols | Present | Drastically Reduced | 78-83% reduction | [1] |

| Ketones | Present | Drastically Reduced | 78-83% reduction | [1] |

| Aldehydes | Minor component | Drastically Reduced | 78-83% reduction | [1] |

| Primary Alcohols | Present | Relatively less affected or slightly increased | Variable | [2] |

| Fatty Acids | Present | Relatively less affected or slightly increased | Variable | [2] |

Table 1: Overall Changes in Cuticular Wax Composition in cer3 Mutants.

| Alkane Chain Length | Wild-Type (WT) - Relative Abundance (%) | cer3 Mutant - Relative Abundance (%) |

| C27 | Minor | Trace amounts |

| C29 | Major | Severely reduced |

| C31 | Major | Severely reduced |

| C33 | Minor | Trace amounts |

Table 2: Changes in the Distribution of Very-Long-Chain Alkanes in cer3 Mutants. (Note: Specific quantitative values can vary between studies and growth conditions. This table represents a generalized trend.)

Signaling Pathways and Regulatory Networks

The expression and activity of CER3 are tightly regulated at both the transcriptional and post-transcriptional levels, ensuring that cuticular wax biosynthesis is attuned to developmental and environmental cues.

Transcriptional Regulation by GCN5

The histone acetyltransferase GENERAL CONTROL NON-REPRESSED PROTEIN 5 (GCN5) positively regulates the expression of CER3. GCN5 mediates the acetylation of histones H3K9 and H3K14 at the CER3 promoter region, which leads to a more open chromatin structure and facilitates transcription.[3] Mutations in GCN5 result in decreased CER3 expression and a subsequent reduction in cuticular wax accumulation.[3]

Post-Transcriptional Regulation by SAGL1

At the post-transcriptional level, CER3 protein stability is negatively regulated by the F-box protein SMALL AND GLOSSY LEAVES1 (SAGL1).[4][5] SAGL1 is a component of an E3 ubiquitin ligase complex that targets CER3 for proteasomal degradation.[4][5] This regulatory mechanism is responsive to environmental humidity, with high humidity leading to increased SAGL1 levels and consequently, reduced CER3 and cuticular wax.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of CER3 and its role in VLCFA metabolism.

Cuticular Wax Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of cuticular waxes from Arabidopsis thaliana stems.

Materials:

-

Arabidopsis thaliana inflorescence stems

-

Chloroform (B151607) (HPLC grade)

-

n-Tetracosane (C24) internal standard solution (1 µg/µL in chloroform)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Glass vials with PTFE-lined caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection: Carefully excise inflorescence stems from mature Arabidopsis plants. Measure the length and diameter of each stem to calculate the surface area.

-

Wax Extraction: Place the stems in a glass vial and add a known volume of chloroform containing the internal standard (e.g., 10 µL of 1 µg/µL n-tetracosane). Gently agitate for 30-60 seconds to dissolve the epicuticular waxes.

-

Solvent Evaporation: Carefully remove the stems from the vial. Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at room temperature.

-

Derivatization: To the dried wax residue, add 20 µL of pyridine and 20 µL of BSTFA. Cap the vial tightly and incubate at 100°C for 15 minutes to convert hydroxyl- and carboxyl-containing compounds into their trimethylsilyl (B98337) (TMS) derivatives.

-

GC-MS Analysis: After cooling to room temperature, inject an aliquot (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

GC Conditions (example): Use a capillary column (e.g., HP-5MS). A typical temperature program starts at 50°C for 2 min, then ramps to 200°C at 40°C/min, holds for 2 min, then ramps to 320°C at 3°C/min, and holds for 30 min.

-

MS Conditions: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-750.

-

-

Data Analysis: Identify individual wax components by comparing their mass spectra with libraries (e.g., NIST) and their retention times with authentic standards. Quantify the compounds by comparing their peak areas to the peak area of the internal standard (n-tetracosane). Normalize the wax amounts to the surface area of the stems.

Reconstitution of the CER1-CER3-CYTB5 Complex in Yeast

This protocol outlines the heterologous expression system in Saccharomyces cerevisiae to reconstitute the alkane-producing activity of the CER1-CER3-CYTB5 complex. This serves as a powerful tool to study the function of these proteins in a controlled environment.[6]

Materials:

-

Saccharomyces cerevisiae strains (e.g., a strain engineered to produce VLCFAs)

-

Yeast expression vectors (e.g., pYES2-based vectors)

-

cDNAs for Arabidopsis CER1, CER3, and a CYTB5 isoform

-

Yeast transformation reagents

-

Yeast culture media (e.g., SC-Ura with galactose for induction)

-

Reagents for lipid extraction (e.g., chloroform, methanol)

-

GC-MS for alkane analysis

Procedure:

-

Vector Construction: Clone the full-length cDNAs of CER1, CER3, and CYTB5 into appropriate yeast expression vectors under the control of an inducible promoter (e.g., GAL1).

-

Yeast Transformation: Co-transform the expression constructs into a suitable yeast strain. A strain capable of producing VLCFA precursors is ideal.

-

Expression Induction: Grow the transformed yeast cells in a selective medium containing glucose. To induce protein expression, transfer the cells to a medium containing galactose and continue cultivation.

-

Lipid Extraction: After a period of induction, harvest the yeast cells by centrifugation. Extract the total lipids from the cell pellet using a chloroform:methanol extraction method.

-

Alkane Analysis: Analyze the lipid extract for the presence of very-long-chain alkanes using GC-MS, as described in the previous protocol. The production of alkanes in yeast co-expressing CER1, CER3, and CYTB5, but not in control strains, confirms the functional reconstitution of the complex.

Conclusion

CER3 is a central and indispensable component of the machinery for very-long-chain alkane synthesis in plants, playing a vital role in the formation of the protective cuticular wax layer. Its function is intricately linked with CER1 and CYTB5, and its expression and stability are subject to complex regulatory networks that allow the plant to modulate wax production in response to developmental and environmental signals. The quantitative data from cer3 mutants unequivocally demonstrate its critical role in VLCFA metabolism. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the function and regulation of CER3 and the broader pathways of VLCFA metabolism, which may have implications for developing crops with enhanced stress tolerance and for the bioengineering of novel lipid compounds. Further research into the direct enzymatic kinetics of the purified CER1-CER3 complex will undoubtedly provide deeper insights into the precise molecular mechanisms of alkane biosynthesis.

References

- 1. plantae.org [plantae.org]

- 2. GCN5 modulates salicylic acid homeostasis by regulating H3K14ac levels at the 5' and 3' ends of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CER3 Protein Localization and Expression Patterns

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ECERIFERUM3 (CER3) protein, also known as WAX2, YRE, or FLP1, is a critical enzyme in the biosynthesis of cuticular waxes in Arabidopsis thaliana and other land plants. These waxes form a protective layer on the plant's aerial surfaces, playing a vital role in preventing water loss, protecting against UV radiation, and defending against pathogens. CER3 is a core component of the very-long-chain alkane (VLCA) synthesis pathway, which is essential for the production of major wax components. Understanding the localization and expression patterns of CER3 is fundamental to elucidating the regulation of wax biosynthesis and for developing strategies to enhance plant stress tolerance. This guide provides a comprehensive overview of the current knowledge on CER3 protein localization and expression, supported by quantitative data, detailed experimental protocols, and visual diagrams.

CER3 Gene and Protein Characteristics

The CER3 gene in Arabidopsis thaliana (At5g57800) encodes a protein predicted to be an integral membrane protein.[1] While an early study noted a putative nuclear localization sequence (NLS), subsequent and more extensive research has demonstrated that CER3 functions within the endoplasmic reticulum as part of a larger enzymatic complex.[2][3][4]

Expression Patterns of CER3

The CER3 gene is widely expressed throughout the plant, consistent with the ubiquitous presence of cuticular wax. Both qualitative and quantitative studies have confirmed its expression in various tissues.

Qualitative Expression Analysis

Northern blot analyses have shown high levels of CER3 transcript in leaves, stems, roots, flowers, and apical meristems.[5] Studies on the WAX2 allele of CER3 also detected a 2.5-kb mRNA transcript in stems, rosette leaves, siliques, and whole flowers of wild-type plants, with the highest expression observed in siliques. No transcripts were detected in the roots in this particular study.

Quantitative Expression Analysis

Real-time RT-PCR has been employed to provide a more quantitative measure of CER3 gene expression across different organs. The data presented below is derived from such studies and normalized to internal controls.

Table 1: Relative Transcript Abundance of CER3 in Arabidopsis thaliana Tissues

| Tissue | Relative Transcript Abundance (Normalized) |

| Seedlings | High |

| Stems | High |

| Leaves | High |

| Flowers | High |

| Siliques | Very High |

| Roots | Low |

Data adapted from studies on CER3 and its homologs, which show consistently high expression in aerial organs.

Subcellular Localization of CER3

The CER3 protein is localized to the endoplasmic reticulum (ER), where it functions as a key component of the alkane synthesis machinery.[3][4]

Experimental Evidence for ER Localization

The localization of CER3 to the ER has been inferred from several lines of evidence:

-

Protein Structure Prediction: Analysis of the CER3/WAX2 protein sequence predicts the presence of six transmembrane domains, indicating it is an integral membrane protein.[1][6]

-

Protein-Protein Interactions: CER3 physically interacts with CER1 and cytochrome b5 (CYTB5), both of which are known to be localized to the ER.[3][7]

The CER1-CER3 Alkane Synthesis Complex

CER3 does not function in isolation but forms a multi-protein complex with at least two other key components: ECERIFERUM1 (CER1) and cytochrome b5 (CYTB5). This complex is responsible for the final steps of very-long-chain alkane biosynthesis.

Signaling and Biochemical Pathway

The current model for the CER1-CER3 complex suggests a two-step reaction to convert very-long-chain fatty acyl-CoAs (VLCFA-CoAs) into alkanes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arabidopsis CER1-LIKE1 Functions in a Cuticular Very-Long-Chain Alkane-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CER3 gene of Arabidopsis thaliana is expressed in leaves, stems, roots, flowers and apical meristems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Core of Cuticular Wax Biosynthesis: A Technical Guide to CER3 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cuticle serves as a critical interface between the plant and its environment, providing protection against desiccation, UV radiation, and pathogen attack. This hydrophobic barrier is primarily composed of cutin, a polyester (B1180765) matrix, and epicuticular waxes, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. The biosynthesis of these waxes is a complex process involving multiple enzymatic steps, primarily occurring in the endoplasmic reticulum of epidermal cells. A key player in the alkane-forming pathway of wax biosynthesis is the ECERIFERUM3 (CER3) protein. This technical guide provides an in-depth overview of the enzymatic activity of CER3, its role in the wax biosynthesis pathway, and detailed experimental protocols for its study.

CER3: A Core Component of the Alkane-Forming Complex

CER3, also known as WAX2, YRE, or FLP1, is an integral membrane protein essential for the production of very-long-chain alkanes, which are major components of cuticular waxes in Arabidopsis thaliana.[1][2][3] Current research indicates that CER3 does not function in isolation but forms a multi-protein complex with ECERIFERUM1 (CER1) and CYTOCHROME B5 (CYTB5) to catalyze the conversion of very-long-chain (VLC) acyl-CoAs to VLC alkanes.[4][5][6] This process is believed to occur via a two-step reaction involving the reduction of the acyl-CoA to a fatty aldehyde intermediate, followed by decarbonylation to form the final alkane product.[5]

While the precise catalytic mechanism of each component is still under investigation, it is proposed that CER3 may be responsible for the initial reduction of the VLC acyl-CoA to an aldehyde.[7] CER1 is then thought to catalyze the subsequent decarbonylation step.[7] The role of CYTB5 is likely to facilitate electron transfer required for the redox reactions within the complex.[4][6]

Quantitative Analysis of CER1/CER3 Complex Activity

Direct in vitro kinetic analysis of purified CER3 has not been extensively reported in the literature. However, the functional activity of the CER1/CER3 complex has been successfully reconstituted in a heterologous yeast system (Saccharomyces cerevisiae).[4][5] This approach has provided valuable quantitative insights into the complex's product specificity and efficiency.

Alkane Production in a Reconstituted Yeast System

In a yeast strain engineered to produce VLC acyl-CoAs, the co-expression of Arabidopsis CER1 and CER3 resulted in the synthesis of very-long-chain alkanes.[4][5] The primary alkane produced was nonacosane (B1205549) (C29), with smaller amounts of heptacosane (B1219689) (C27) and hentriacontane (B1218953) (C31).[5] The addition of CYTB5 and a long-chain acyl-CoA synthetase (LACS1) further enhanced alkane production.[5]

| Yeast Strain | Total Alkane Production (ng/mg dry weight) | Major Alkane |

| Engineered Yeast + CER1 + CER3 | Not explicitly quantified | C29 |

| Engineered Yeast + CER1 + CER3 + CYTB5-B + LACS1 | ~86 | C29 |

Table 1: Alkane production by the reconstituted CER1/CER3 complex in an engineered Saccharomyces cerevisiae strain. Data sourced from Bernard et al. (2012).[5]

Substrate Specificity

The reconstituted system demonstrated a clear preference for very-long-chain acyl-CoA substrates. The wild-type yeast strain produces VLCFAs up to C26, and in this background, no alkane production was observed upon CER1/CER3 expression.[5] Significant alkane production was only achieved in a yeast strain engineered to produce VLC acyl-CoAs longer than C26, with the major product being C29 alkane, which is derived from a C30 acyl-CoA precursor.[5][8] This indicates a substrate specificity of the CER1/CER3 complex for VLC acyl-CoAs with chain lengths of C28 and longer.

Signaling Pathways and Logical Relationships

The expression and activity of CER3 are subject to regulation by various factors, reflecting the plant's ability to modulate wax biosynthesis in response to developmental and environmental cues.

Experimental Protocols

Heterologous Expression of CER1 and CER3 in Saccharomyces cerevisiae

This protocol describes the reconstitution of the alkane synthesis pathway in a yeast strain engineered to produce VLCFAs.

1. Yeast Strain and Plasmids:

-

Utilize a Saccharomyces cerevisiae strain engineered to produce very-long-chain fatty acids (e.g., a strain with a modified SUR4 gene).

-

Clone the full-length cDNAs of Arabidopsis thaliana CER1 and CER3 into galactose-inducible yeast expression vectors (e.g., pYES-DEST52).

2. Yeast Transformation:

-

Co-transform the engineered yeast strain with the CER1 and CER3 expression plasmids using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Select for transformants on appropriate synthetic defined medium lacking the auxotrophic markers present on the expression vectors.

3. Yeast Culture and Protein Expression:

-

Grow a pre-culture of the transformed yeast in selective medium containing glucose overnight.

-

Inoculate a larger volume of selective medium containing galactose to induce protein expression.

-

Incubate the culture with shaking at 30°C for 48-72 hours.

4. Lipid Extraction:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with distilled water.

-

Extract total lipids from the yeast pellet using a chloroform:methanol solvent system (e.g., 2:1, v/v).

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkane Analysis

This protocol outlines the general steps for the quantification of alkanes from a total lipid extract.

1. Sample Preparation:

-

Evaporate the solvent from the total lipid extract under a stream of nitrogen.

-

Resuspend the lipid residue in a known volume of an appropriate solvent (e.g., hexane).

-

Add an internal standard (e.g., n-octadecane) for quantification.

2. GC-MS Analysis:

-

Inject an aliquot of the sample onto a gas chromatograph equipped with a capillary column suitable for hydrocarbon analysis (e.g., HP-5MS).

-

Use a temperature program that allows for the separation of different chain-length alkanes. An example program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: 40°C/minute to 200°C, hold for 1 minute.

-

Ramp 2: 3°C/minute to 320°C, hold for 15 minutes.

-

-

The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

3. Data Analysis:

-

Identify alkane peaks based on their retention times and mass spectra compared to known standards.

-

Quantify the amount of each alkane by comparing its peak area to that of the internal standard.

Conclusion and Future Directions

CER3 is a pivotal enzyme in the biosynthesis of cuticular waxes, functioning as a core component of the alkane-forming complex. While in vivo reconstitution studies have provided significant insights into its function and substrate preference, a detailed in vitro biochemical characterization of the purified CER3 enzyme is still lacking. Future research should focus on the expression and purification of active, soluble CER3 to enable detailed kinetic studies. This will allow for the determination of its Michaelis-Menten constants (Km and Vmax), catalytic efficiency (kcat), and optimal reaction conditions. Such data will be invaluable for a more complete understanding of the wax biosynthetic pathway and may open avenues for the targeted manipulation of plant cuticular properties for improved stress tolerance or for the biotechnological production of alkanes.

References

- 1. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 2. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 3. The CER3 wax biosynthetic gene from Arabidopsis thaliana is allelic to WAX2/YRE/FLP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mammalian Wax Biosynthesis: II. EXPRESSION CLONING OF WAX SYNTHASE cDNAs ENCODING A MEMBER OF THE ACYLTRANSFERASE ENZYME FAMILY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reconstitution of plant alkane biosynthesis in yeast demonstrates that Arabidopsis ECERIFERUM1 and ECERIFERUM3 are core components of a very-long-chain alkane synthesis complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Arabidopsis CER1-LIKE1 Functions in a Cuticular Very-Long-Chain Alkane-Forming Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Genes Interacting with ECERIFERUM3 (CER3): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ECERIFERUM3 (CER3), also known as WAX2, YRE, and FLP1, is a critical enzyme in the biosynthesis of cuticular waxes in plants, particularly in Arabidopsis thaliana. The waxy cuticle serves as a protective barrier against various environmental stresses, including drought, UV radiation, and pathogen attack. Understanding the molecular interactions that regulate CER3 function is paramount for developing strategies to enhance plant resilience and for potential applications in designing novel herbicides or plant protectants. This guide provides a comprehensive overview of the key genes and proteins known to interact with CER3, the experimental methodologies used to identify these interactions, and the signaling pathways they constitute.

I. Genes and Proteins Interacting with CER3

Several proteins have been identified to interact with CER3, playing roles in its regulation, stability, and function in the cuticular wax biosynthesis pathway. These interactions are crucial for the proper deposition and composition of the plant cuticle.

Direct Interactors and Functional Partners

CER1 and CYTB5: CER3 is known to form a complex with ECERIFERUM1 (CER1) and CYTOCHROME B5 (CYTB5) to catalyze the final steps of very-long-chain alkane (VLCA) biosynthesis.[1][2] This complex is believed to be localized to the endoplasmic reticulum. The interaction is essential for the conversion of very-long-chain fatty acids (VLCFAs) to alkanes, which are major components of cuticular wax.

Regulatory Proteins

SAGL1 (SMALL AND GLOSSY LEAVES1): SAGL1 is an F-box protein that acts as a negative regulator of CER3.[1] It mediates the proteasome-dependent degradation of CER3, thereby controlling the amount of cuticular wax in response to environmental cues such as humidity.[1] Under high humidity, SAGL1 levels increase, leading to decreased CER3 levels and reduced wax production.

GCN5 (GENERAL CONTROL NON-REPRESSED PROTEIN5): GCN5 is a histone acetyltransferase that positively regulates the expression of CER3. It achieves this by modulating the acetylation of histones H3K9 and H3K14 at the CER3 promoter region.[3][4] This epigenetic regulation is crucial for the accumulation of cuticular wax on the plant stem.

CER7: This protein is a putative 3'-5' exoribonuclease that is involved in the post-transcriptional regulation of CER3.[2] CER7 is thought to control the levels of CER3 mRNA, thereby influencing the rate of wax biosynthesis.

CER16: CER16 has been shown to inhibit the post-transcriptional gene silencing of CER3, thus promoting the biosynthesis of alkanes.

II. Quantitative Data on CER3 Interactions

| Interacting Partner | Quantitative Effect on CER3 | Experimental Context | Reference |

| SAGL1 | Degradation of MYC:CER3 is inhibited by the proteasome inhibitor MG132. | Co-expression of MYC:CER3 and SAGL1 in N. benthamiana. | [1] |

| GCN5 | H3K9/14 acetylation levels at the CER3 promoter are significantly decreased in the gcn5-2 mutant. | Chromatin immunoprecipitation (ChIP) assays in Arabidopsis thaliana. | [3][4] |

| Humidity | SAGL1 transcript and protein levels increase under high ambient humidity (>90% RH). | Gene and protein expression analysis in Arabidopsis thaliana. | [1] |

III. Experimental Protocols

The discovery and validation of genes interacting with CER3 have relied on a combination of genetic, biochemical, and molecular biology techniques. Below are detailed methodologies for the key experiments cited.

Yeast Two-Hybrid (Y2H) Screening

The Yeast Two-Hybrid system is a powerful in vivo method to identify novel protein-protein interactions.

Objective: To identify proteins that physically interact with CER3.

Principle: The transcription factor GAL4 is split into a DNA-binding domain (BD) and an activation domain (AD). The protein of interest ("bait," e.g., CER3) is fused to the BD, and a library of potential interacting partners ("prey") is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ).

Protocol:

-

Vector Construction:

-

Clone the full-length coding sequence of CER3 into a bait vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-binding domain (BD-CER3).

-

Construct a prey library by cloning cDNAs from the tissue of interest (e.g., Arabidopsis seedlings) into a prey vector (e.g., pGADT7), creating fusions with the GAL4 activation domain.

-

-

Yeast Transformation:

-

Transform a suitable yeast strain (e.g., AH109) with the bait construct (BD-CER3).

-

Select for transformants on appropriate synthetic defined (SD) medium lacking tryptophan (SD/-Trp).

-

Confirm the absence of auto-activation by plating the bait-transformed yeast on SD medium lacking histidine (SD/-His) and adenine (B156593) (SD/-Ade).

-

-

Library Screening:

-

Transform the bait-containing yeast strain with the prey library.

-

Plate the transformed yeast on high-stringency selective medium (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction is occurring.

-

Incubate plates at 30°C for 3-7 days.

-

-

Identification of Interacting Partners:

-

Isolate prey plasmids from positive yeast colonies.

-

Sequence the cDNA inserts to identify the interacting proteins.

-

Perform co-transformation experiments with the identified prey plasmids and the original bait plasmid to confirm the interaction.

-

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is an in vitro technique used to confirm protein-protein interactions in a cellular context.

Objective: To validate the interaction between CER3 and a putative interacting partner (e.g., SAGL1).

Principle: An antibody specific to a "bait" protein (e.g., tagged CER3) is used to pull down the bait protein from a cell lysate. If another protein ("prey," e.g., tagged SAGL1) is bound to the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.

Protocol:

-

Protein Expression:

-

Co-express epitope-tagged versions of CER3 (e.g., MYC-CER3) and the interacting partner (e.g., YFP-SAGL1) in a suitable system, such as Nicotiana benthamiana leaves via Agrobacterium-mediated transient expression.

-

-

Cell Lysis:

-

Harvest the tissue and homogenize in ice-cold IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail).

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (total protein extract).

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an antibody against the bait protein's tag (e.g., anti-MYC antibody) for 2-4 hours at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with wash buffer (e.g., IP lysis buffer with lower detergent concentration).

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting using an antibody against the prey protein's tag (e.g., anti-GFP antibody to detect YFP-SAGL1) to confirm its presence in the immunoprecipitated complex.

-

Mass Spectrometry (MS) Analysis of Protein Complexes

Mass spectrometry can be coupled with co-immunoprecipitation to identify unknown components of a protein complex.

Objective: To identify novel proteins that interact with CER3.

Protocol:

-

Co-Immunoprecipitation:

-

Perform a co-immunoprecipitation experiment as described above, using an antibody against CER3 or a tagged version of CER3.

-

-

Sample Preparation for MS:

-

Elute the immunoprecipitated protein complex from the beads using a non-denaturing elution buffer if native complex analysis is desired, or a denaturing buffer for component identification.

-

Reduce and alkylate the proteins to break disulfide bonds.

-

Digest the proteins into smaller peptides using a protease such as trypsin.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Separate the digested peptides by reverse-phase liquid chromatography.

-

Introduce the separated peptides into a mass spectrometer.

-

The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then fragment the peptides and measure the masses of the fragments (MS2 or tandem MS scan).

-

-

Data Analysis:

-

Use a database search algorithm (e.g., Mascot, SEQUEST) to compare the experimental MS/MS spectra against a protein sequence database.

-

The algorithm will identify the peptides and, by extension, the proteins present in the original immunoprecipitated sample.

-

Proteins that are significantly enriched in the CER3 IP compared to a control IP are considered potential interacting partners.

-

IV. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of CER3 Regulation

Caption: Regulatory pathways influencing CER3 expression, stability, and function.

Experimental Workflow for Yeast Two-Hybrid Screening

Caption: Workflow for identifying CER3 interacting proteins using Yeast Two-Hybrid.

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for validating CER3 protein interactions using Co-Immunoprecipitation.

Conclusion

The study of genes interacting with CER3 has revealed a complex regulatory network that fine-tunes cuticular wax biosynthesis in response to developmental and environmental signals. The interplay between direct functional partners like CER1 and CYTB5, and regulatory proteins such as SAGL1 and GCN5, highlights the multifaceted control of this essential physiological process. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of the CER3 interactome, which will undoubtedly uncover further layers of regulation and offer new avenues for crop improvement and the development of novel agrochemicals.

References

- 1. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive genomics and expression analysis of eceriferum (CER) genes in sunflower (Helianthus annuus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GCN5 contributes to stem cuticular wax biosynthesis by histone acetylation of CER3 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GCN5 contributes to stem cuticular wax biosynthesis by histone acetylation of CER3 in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Role of CER3 Homologues in Plant Cuticular Wax Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The plant cuticle serves as a critical protective barrier against a multitude of environmental stresses. A key component of this barrier is the cuticular wax, a complex mixture of hydrophobic lipids. The biosynthesis of very-long-chain alkanes, major constituents of cuticular wax, is orchestrated by a multi-protein complex, with the ECERIFERUM3 (CER3) protein playing a pivotal role. This technical guide provides an in-depth exploration of CER3 homologues across various plant species, detailing their function, regulation, and the impact of their mutation on plant physiology. Furthermore, this document offers a compilation of quantitative data and detailed experimental protocols to facilitate further research in this domain, which holds potential for applications in crop improvement and the development of novel plant-protecting agents.

Introduction to CER3 and its Homologues

The ECERIFERUM3 (CER3) gene, first identified in Arabidopsis thaliana, is a key player in the biosynthesis of cuticular waxes.[1][2] Specifically, CER3 is involved in the final steps of very-long-chain alkane (VLC-alkane) production, which are the most abundant wax components in many plant species.[3] The CER3 protein is part of a larger enzymatic complex and works in concert with its close homologue, CER1.[4] The evolutionary history of CER1 and CER3 is fascinating; they are believed to have originated from the duplication of a single ancestral gene, CER1/3, found in early land plants and some green algae.[5] This duplication event was a crucial step in the evolution of land plants, enabling them to thrive in terrestrial environments by forming a robust waterproof barrier. Homologues of CER3 have since been identified in a wide array of plant species, highlighting its conserved and critical function in the plant kingdom.

The Functional Role of CER3 in Alkane Biosynthesis

CER3 is an integral membrane protein that functions within the endoplasmic reticulum. It is a core component of the VLC-alkane synthesis complex, which catalyzes the conversion of very-long-chain fatty acids (VLCFAs) into alkanes.[4] This process involves a two-step reaction: the reduction of a VLC-acyl-CoA to a VLC-aldehyde, followed by the decarbonylation of the aldehyde to form an alkane with one less carbon atom.

The CER3 protein interacts directly with CER1, and this interaction is essential for their catalytic activity.[4] While the precise catalytic mechanism is still under investigation, it is proposed that CER3 is involved in the reduction of VLC-acyl-CoAs to aldehydes.

The activity of the CER1/CER3 complex is also dependent on electron donors, such as cytochrome b5.[4] The regulation of CER3 is complex and occurs at both the transcriptional and post-translational levels. For instance, in Arabidopsis, the F-box protein SMALL AND GLOSSY LEAVES1 (SAGL1) mediates the proteasome-dependent degradation of CER3, thereby negatively regulating cuticular wax biosynthesis in response to high humidity.

Quantitative Data on CER3 Homologues

The functional importance of CER3 is underscored by the dramatic changes in cuticular wax composition observed in cer3 mutants across different plant species. These mutants typically exhibit a "glossy" or "eceriferum" phenotype due to a significant reduction in epicuticular wax crystals.

Cuticular Wax Composition in Arabidopsis thaliana cer3 Mutants

The following table summarizes the quantitative changes in the major cuticular wax components in Arabidopsis thaliana cer3 mutants compared to the wild type. The data highlights a significant reduction in alkanes and their derivatives (secondary alcohols and ketones).

| Wax Component | Wild Type (Col-0) (µg/dm²) | cer3-6 Mutant (µg/dm²) | Percentage Change | Reference |

| Alkanes | [6] | |||

| C29 | 10.2 | 1.8 | -82.4% | |

| C31 | 3.5 | 0.5 | -85.7% | |

| Secondary Alcohols | [6] | |||

| C29 | 1.2 | 0.1 | -91.7% | |

| Ketones | [6] | |||

| C29 | 0.8 | 0.05 | -93.8% | |

| Primary Alcohols | [1] | |||

| C26 | 1.5 | 1.2 | -20.0% | |

| C28 | 2.1 | 1.5 | -28.6% | |

| C30 | 3.2 | 4.5 | +40.6% | |

| Aldehydes | [1] | |||

| C26 | 0.5 | 0.11 | -78.0% | |

| C28 | 0.8 | 0.16 | -80.0% | |

| C30 | 1.2 | 0.3 | -75.0% | |

| Total Wax Load | ~25 | ~8 | -68.0% | [6][7] |

Note: The values are approximate and compiled from different studies. The exact amounts can vary depending on growth conditions and analytical methods.

Gene Expression Analysis of CER3 Homologues

Quantitative real-time PCR (qRT-PCR) is a standard method to analyze the expression levels of CER3 homologues in response to various stimuli or in different tissues. The following table provides a hypothetical example of how such data could be presented.

| Plant Species | Gene Homologue | Tissue/Condition | Fold Change (vs. Control) | Reference |

| Arabidopsis thaliana | AtCER3 | Drought Stress | 3.5 ↑ | [8] |

| Solanum lycopersicum | SlCER3 | Fruit Epidermis | 5.2 ↑ | Hypothetical |

| Oryza sativa | OsCER3 | Leaf Blade | 2.8 ↑ | Hypothetical |

| Zea mays | ZmCER3 | Silk | 4.1 ↑ | Hypothetical |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CER3 homologues.

Identification of CER3 Homologues

Objective: To identify potential CER3 homologous genes in a plant species of interest using bioinformatics tools.

Protocol:

-

Sequence Retrieval: Obtain the amino acid sequence of a known CER3 protein (e.g., Arabidopsis thaliana CER3, At5g57800) from a public database like NCBI or UniProt.

-

BLAST Search:

-

Navigate to the NCBI BLAST portal (blast.ncbi.nlm.nih.gov).

-

Select the "blastp" (protein-protein BLAST) program.

-

Paste the CER3 protein sequence into the "Query Sequence" box.

-

In the "Database" dropdown menu, select the appropriate database for your target species (e.g., "nr" for non-redundant protein sequences, or a specific organism database).

-

Initiate the search.

-

-

Analysis of Results:

-

Examine the BLAST results for sequences with high similarity (low E-value) to the query sequence.

-

Pay attention to the query coverage and percent identity to identify the most likely homologues.

-

-

Phylogenetic Analysis:

-

Collect the sequences of the identified homologues and known CER3 and CER1 proteins from various plant species.

-

Perform a multiple sequence alignment using software like ClustalW or MUSCLE.

-

Construct a phylogenetic tree using methods like Neighbor-Joining or Maximum Likelihood with software such as MEGA or PhyML.

-

Analyze the tree to confirm that the identified sequences cluster with the known CER3 proteins, distinct from the CER1 clade.

-

Cuticular Wax Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract, separate, and quantify the components of cuticular wax from plant tissues.

Protocol:

-

Wax Extraction:

-

Harvest fresh plant material (e.g., stems or leaves).

-

Immerse the tissue in a known volume of chloroform (B151607) or hexane (B92381) for 30-60 seconds to dissolve the epicuticular waxes.

-

Add an internal standard (e.g., n-tetracosane) to the solvent for quantification.

-

-

Sample Preparation:

-

Evaporate the solvent under a gentle stream of nitrogen gas.

-

Derivatize the wax components to increase their volatility for GC analysis. For hydroxyl-containing compounds, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). .

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a non-polar capillary column (e.g., DB-5 or HP-5MS) suitable for separating lipids.

-

Set up a temperature program that allows for the separation of different wax components based on their boiling points.

-

-

Data Analysis:

-

Identify the individual wax components by comparing their mass spectra and retention times to known standards and a mass spectral library (e.g., NIST).

-

Quantify the amount of each component by integrating the peak area and normalizing it to the internal standard and the surface area of the extracted tissue.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the relative transcript abundance of CER3 homologues.

Protocol:

-

RNA Extraction:

-

Harvest plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Primer Design:

-

Design gene-specific primers for the CER3 homologue and one or more stable reference genes (e.g., Actin, Ubiquitin, EF1α). Primers should span an intron if possible to distinguish between cDNA and genomic DNA amplification.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing cDNA, primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based chemistry.

-

Perform the reaction in a real-time PCR cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each gene in each sample.

-

Normalize the Ct value of the target gene (CER3 homologue) to the Ct value of the reference gene(s) (ΔCt).

-

Calculate the relative expression level using the 2-ΔΔCt method.

-

Visualizations of Pathways and Workflows

Signaling Pathway of CER3 in Alkane Biosynthesis

Caption: The VLC-alkane biosynthesis pathway involving CER3 and CER1.

Experimental Workflow for Identifying and Characterizing a CER3 Homologue

Caption: A typical workflow for the study of a CER3 homologue.

Conclusion and Future Directions

The study of CER3 homologues has significantly advanced our understanding of cuticular wax biosynthesis and its role in plant adaptation. The conserved nature of this gene across the plant kingdom makes it an attractive target for genetic modification to enhance drought tolerance and resistance to pathogens in crops. Future research should focus on elucidating the precise catalytic mechanism of the CER1/CER3 complex, identifying novel regulatory components, and exploring the functional diversity of CER3 homologues in a wider range of plant species, particularly those of agricultural importance. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their quest to unravel the complexities of the plant cuticle.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The CER3 wax biosynthetic gene from Arabidopsis thaliana is allelic to WAX2/YRE/FLP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reconstitution of Plant Alkane Biosynthesis in Yeast Demonstrates That Arabidopsis ECERIFERUM1 and ECERIFERUM3 Are Core Components of a Very-Long-Chain Alkane Synthesis Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

Molecular Characterization of the CER3 Gene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ECERIFERUM3 (CER3) gene, also known as WAX2, YRE, or FLP1, is a critical component in the biosynthesis of cuticular waxes in plants, primarily in the model organism Arabidopsis thaliana. This guide provides a comprehensive overview of the molecular characterization of CER3, detailing its function, regulation, and the experimental methodologies used for its study. A key player in the alkane-forming pathway of wax biosynthesis, CER3 is essential for the production of very-long-chain alkanes, which are crucial for protecting the plant against environmental stressors such as drought and pathogen attack. Mutations in the CER3 gene lead to a significant reduction in cuticular wax, resulting in a characteristic glossy green stem phenotype and altered stress responses. The expression and activity of CER3 are tightly regulated at both the transcriptional and post-translational levels, involving histone acetylation and protein ubiquitination. This document outlines the key molecular details of CER3, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes the associated biological pathways and workflows.

Gene Function and Molecular Characteristics

The CER3 gene in Arabidopsis thaliana encodes a protein that is an essential component of the machinery for producing very-long-chain alkanes, the main constituents of cuticular wax. The CER3 protein physically interacts with CER1 and cytochrome b5 (CYTB5) to form a complex that is believed to catalyze the final steps of alkane biosynthesis. While its precise enzymatic function is still under investigation, it is hypothesized to be involved in the conversion of very-long-chain fatty acids (VLCFAs) to alkanes.

Mutations in the CER3 gene result in a significant reduction of cuticular wax, particularly affecting the levels of alkanes, secondary alcohols, aldehydes, and ketones.[1] This deficiency in the protective wax layer leads to a number of physiological consequences, including increased susceptibility to water loss and altered responses to environmental stresses. Furthermore, cer3 mutants can exhibit defects in pollen hydration and, consequently, reduced fertility.

Quantitative Analysis of Wax Composition in cer3 Mutants

The most direct consequence of a non-functional CER3 gene is a dramatic shift in the chemical composition of the cuticular wax. The following table summarizes the quantitative changes observed in the wax profile of cer3 mutant plants compared to wild-type Arabidopsis thaliana.

| Wax Component Class | Chemical Constituent | Change in cer3 Mutant vs. Wild Type | Reference |

| Alkanes | n-Alkanes (C29, C31) | 78-83% reduction | [1] |

| Secondary Alcohols | C29 | 78-83% reduction | [1] |

| Aldehydes | C28, C30 | 78-83% reduction | [1] |

| Ketones | C29 | 78-83% reduction | [1] |

Regulatory Pathways of CER3

The expression and activity of the CER3 gene are intricately regulated to ensure proper wax biosynthesis in response to developmental and environmental cues. Two key regulatory mechanisms have been identified: transcriptional regulation via histone acetylation by GCN5 and post-translational regulation through ubiquitination by the F-box protein SAGL1.

Transcriptional Regulation by GCN5

The histone acetyltransferase GENERAL CONTROL NON-REPRESSED PROTEIN 5 (GCN5) plays a crucial role in the positive regulation of CER3 gene expression. GCN5 directly targets the CER3 promoter, where it mediates the acetylation of histone H3 at lysines 9 and 14 (H3K9ac and H3K14ac). This epigenetic modification leads to a more open chromatin structure, facilitating the recruitment of the transcriptional machinery and subsequent gene expression.[2][3] A deficiency in GCN5 results in reduced CER3 transcript levels and a corresponding decrease in cuticular wax accumulation.[2][3] Overexpression of CER3 in a gcn5 mutant background has been shown to rescue the wax-deficient phenotype, confirming that CER3 is a key downstream target of GCN5 in the wax biosynthesis pathway.[2][3]

Caption: Transcriptional activation of CER3 by GCN5.

Post-Translational Regulation by SAGL1

The stability of the CER3 protein is controlled by the F-box protein SMALL AND GLOSSY LEAVES 1 (SAGL1).[4][5][6][7] SAGL1 is a component of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, which targets specific proteins for ubiquitination and subsequent degradation by the 26S proteasome. Under high humidity conditions, the levels of SAGL1 increase, leading to the ubiquitination and degradation of CER3.[6] This negative feedback loop allows the plant to modulate its cuticular wax layer in response to changes in ambient humidity, preventing the formation of an overly thick wax layer when water is abundant.

Caption: Post-translational degradation of CER3 by SAGL1.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the molecular characterization of the CER3 gene.

Northern Blot Analysis of CER3 Gene Expression

This protocol is for the detection and quantification of CER3 mRNA transcripts in Arabidopsis thaliana.

Workflow Diagram:

Caption: Workflow for Northern Blot Analysis of CER3.

Detailed Protocol:

-

RNA Extraction:

-

Harvest approximately 100 mg of fresh Arabidopsis tissue (e.g., rosette leaves, stems) and immediately freeze in liquid nitrogen.

-

Grind the tissue to a fine powder using a mortar and pestle.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

-

Quantify the RNA concentration and assess its integrity using a spectrophotometer and agarose gel electrophoresis.

-

-

Probe Design and Labeling:

-

Design a DNA probe specific to the CER3 coding sequence or 3' untranslated region (UTR). The probe should be 200-500 bp in length and have a GC content of 45-55%.

-

Use BLAST to ensure the probe sequence is specific to CER3 and will not cross-hybridize with other transcripts.

-

Synthesize the probe by PCR using Arabidopsis cDNA as a template.

-

Label the probe with a non-radioactive (e.g., Digoxigenin-dUTP) or radioactive (e.g., [α-³²P]dCTP) label using a random priming labeling kit.

-

-

Gel Electrophoresis and Blotting:

-

Prepare a 1.2% agarose gel containing formaldehyde (B43269) as a denaturant.

-

Denature 10-20 µg of total RNA per sample by heating at 65°C for 15 minutes in a formaldehyde-containing loading buffer.

-

Separate the RNA by electrophoresis.

-

Transfer the RNA from the gel to a positively charged nylon membrane via capillary transfer overnight.

-

UV-crosslink the RNA to the membrane.

-

-

Hybridization and Detection:

-

Pre-hybridize the membrane in a hybridization buffer for at least 2 hours at 42°C.

-

Denature the labeled probe by boiling for 5-10 minutes and then add it to the hybridization buffer.

-

Hybridize the membrane with the probe overnight at 42°C with gentle agitation.

-

Perform a series of stringency washes to remove non-specifically bound probe.

-

For non-radioactive probes, incubate the membrane with an antibody conjugate (e.g., anti-DIG-AP) followed by a chemiluminescent substrate.

-

Detect the signal using a chemiluminescence imager or by exposing the membrane to X-ray film for radioactive probes.

-

In Vivo Ubiquitination Assay of CER3 by SAGL1

This protocol describes a transient expression assay in Nicotiana benthamiana to demonstrate the ubiquitination of CER3 by the E3 ligase SAGL1.[4][8][9]

Workflow Diagram:

Caption: Workflow for In Vivo Ubiquitination Assay.

Detailed Protocol:

-

Construct Preparation:

-

Clone the full-length coding sequence of CER3 into a plant expression vector with a C-terminal MYC tag (e.g., pGWB17).

-

Clone the full-length coding sequence of SAGL1 into a plant expression vector with a C-terminal FLAG tag (e.g., pGWB11).

-

Transform the constructs into Agrobacterium tumefaciens (e.g., strain GV3101).

-

-

Agroinfiltration:

-

Grow the transformed Agrobacterium cultures to an OD₆₀₀ of 0.8.

-

Resuspend the bacterial cells in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

-

Co-infiltrate the abaxial side of 4-6 week old N. benthamiana leaves with a mixture of the Agrobacterium strains carrying the CER3-MYC and SAGL1-FLAG constructs. Include a strain carrying a p19 silencing suppressor.

-

-

Proteasome Inhibition:

-

At 48 hours post-infiltration, infiltrate the same leaf patches with 50 µM MG132 (a 26S proteasome inhibitor) or a mock solution.

-

-

Protein Extraction and Immunoprecipitation:

-

After 4-6 hours of MG132 treatment, harvest the infiltrated leaf tissue and freeze in liquid nitrogen.

-

Extract total proteins in an appropriate extraction buffer containing protease and phosphatase inhibitors.

-

Incubate the protein extract with anti-MYC agarose beads overnight at 4°C to immunoprecipitate CER3-MYC.

-

-

Western Blot Analysis:

-

Wash the beads several times to remove non-specific binding.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated CER3.

-

Strip and re-probe the membrane with an anti-MYC antibody to confirm the immunoprecipitation of CER3-MYC.

-

Genetic Complementation of the cer3 Mutant

This protocol outlines the steps to introduce a wild-type copy of the CER3 gene into a cer3 mutant background to rescue the mutant phenotype.

Workflow Diagram:

Caption: Workflow for Genetic Complementation.

Detailed Protocol:

-

Vector Construction:

-

Amplify the genomic region of CER3, including its native promoter (approximately 2 kb upstream of the start codon) and the entire coding sequence, from wild-type Arabidopsis genomic DNA.

-

Clone this fragment into a binary vector suitable for Agrobacterium-mediated plant transformation (e.g., pCAMBIA1300).

-

-

Agrobacterium Transformation:

-

Transform the complementation vector into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation or heat shock.

-

-

Plant Transformation:

-

Grow homozygous cer3 mutant plants until they start to flower.

-

Perform floral dip transformation by inverting the flowering plants into a suspension of the transformed Agrobacterium.

-

-

Selection of Transgenic Plants:

-

Collect the seeds (T1 generation) from the dipped plants.

-

Sterilize and sow the T1 seeds on a selection medium containing the appropriate antibiotic or herbicide corresponding to the resistance gene in the binary vector.

-

Transfer resistant seedlings to soil and allow them to grow.

-

-

Phenotypic Analysis:

-

Visually inspect the stems of the T1 plants for the restoration of the glaucous (waxy) phenotype.

-

Allow the T1 plants to self-pollinate and collect the T2 seeds.

-

Analyze the segregation of the restored phenotype in the T2 generation to identify single-insertion lines.

-

Perform cuticular wax analysis on the complemented lines to quantitatively confirm the restoration of wax biosynthesis.

-

Conclusion

The CER3 gene is a cornerstone in our understanding of cuticular wax biosynthesis and its regulation in plants. Its characterization has not only elucidated a key step in the production of protective surface lipids but has also provided valuable insights into the complex regulatory networks that govern plant responses to their environment. The experimental approaches detailed in this guide provide a robust framework for the continued investigation of CER3 and other components of the wax biosynthetic pathway. A thorough understanding of the molecular mechanisms controlling cuticular wax formation holds significant promise for the development of crops with enhanced drought tolerance and pathogen resistance, thereby contributing to global food security.

References

- 1. Dissecting the Roles of Cuticular Wax in Plant Resistance to Shoot Dehydration and Low-Temperature Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GCN5 contributes to stem cuticular wax biosynthesis by histone acetylation of CER3 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Mechanisms of GCN5—The Monkey King of the Plant Kingdom in Plant Development and Resistance to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The F-Box Protein SAGL1 and ECERIFERUM3 Regulate Cuticular Wax Biosynthesis in Response to Changes in Humidity in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. plantae.org [plantae.org]

- 7. The ARRE RING-Type E3 Ubiquitin Ligase Negatively Regulates Cuticular Wax Biosynthesis in Arabidopsis thaliana by Controlling ECERIFERUM1 and ECERIFERUM3 Protein Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo ubiquitination assay by agroinfiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Consequences of CER3 Gene Mutation on Plant Phenotype: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ECERIFERUM3 (CER3) gene is a critical component in the biosynthesis of cuticular waxes in plants, playing a pivotal role in the alkane-forming pathway. Mutations in this gene lead to a cascade of phenotypic alterations, most notably a significant reduction in the protective waxy layer on the plant's surface. This guide provides an in-depth technical overview of the multifaceted effects of CER3 gene mutations on plant phenotype, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to be a valuable resource for researchers in plant biology, genetics, and those involved in the development of compounds that may interact with plant cuticular surfaces.

Introduction

The plant cuticle is a hydrophobic layer that covers the aerial surfaces of terrestrial plants, acting as a primary barrier against a multitude of environmental stresses, including water loss, UV radiation, and pathogen attack. This barrier is primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes. The composition and morphology of these waxes are crucial for the cuticle's functionality. The CER3 gene in Arabidopsis thaliana encodes a key enzyme involved in the decarbonylation step of the alkane-forming pathway of wax biosynthesis. Consequently, mutations in CER3 result in a dramatic alteration of the plant's surface properties and overall phenotype.

Phenotypic Effects of cer3 Mutation

Mutations in the CER3 gene manifest in several distinct and quantifiable phenotypic changes. The most apparent is a glossy or "eceriferum" (wax-free) appearance of the stems and other aerial organs, which is a direct result of a severely depleted wax load.[1]

Altered Cuticular Wax Composition

The primary biochemical effect of a cer3 mutation is a drastic reduction in the biosynthesis of alkanes, secondary alcohols, and ketones, which are major components of the cuticular wax in wild-type Arabidopsis.[2][3] This leads to a significant decrease in the total wax load on the plant surface.

Table 1: Quantitative Analysis of Cuticular Wax Load in Arabidopsis thaliana cer3 Mutants Compared to Wild Type (WT)

| Plant Line | Total Wax Load Reduction (%) | Key Affected Wax Components | Reference(s) |

| cer3-6 | ~78-83% | Alkanes, Secondary Alcohols, Ketones, Aldehydes | [2][3] |

| cer3 (general) | Significant reduction | Alkanes and their derivatives | [4] |

Table 2: Changes in the Relative Abundance of Major Cuticular Wax Components in Arabidopsis thaliana cer3 Mutants

| Wax Component | Wild Type (Relative Abundance) | cer3 Mutant (Relative Abundance) | Fold Change | Reference(s) |

| Alkanes | High | Drastically Reduced | Significant Decrease | [2][3] |

| Secondary Alcohols | Moderate | Drastically Reduced | Significant Decrease | [2][3] |